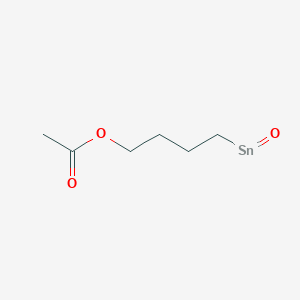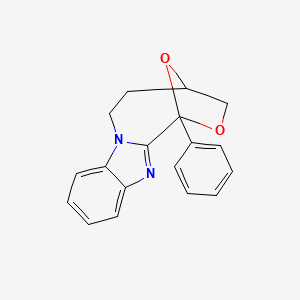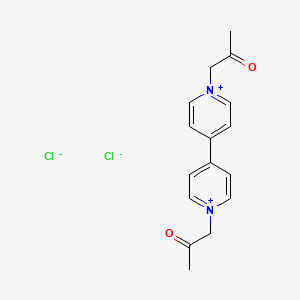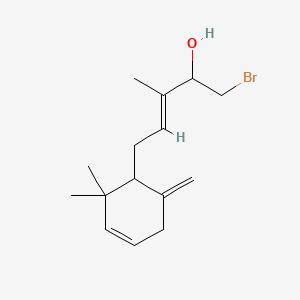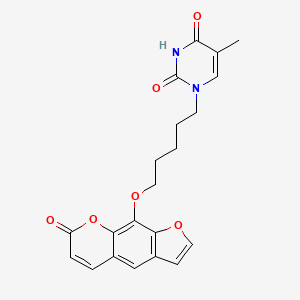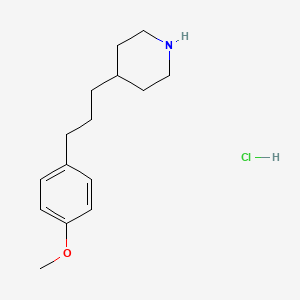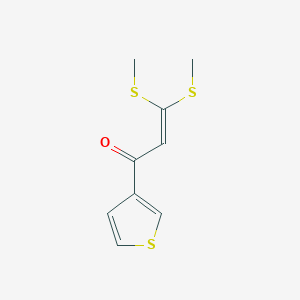![molecular formula C18H30O B14433813 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene CAS No. 80336-20-5](/img/structure/B14433813.png)
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C18H30O. It belongs to the class of bicyclic compounds, specifically the norbornene derivatives. This compound is characterized by a bicyclo[2.2.1]hept-2-ene core structure with a decyloxy substituent at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-2-ene, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Functionalization: The bicyclo[2.2.1]hept-2-ene is then functionalized at the 5-position through a series of reactions, including halogenation and subsequent substitution with a decyloxy group.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The decyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bicyclic core structure provides rigidity and stability, facilitating its binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylene-2-norbornene: Similar bicyclic structure but lacks the decyloxy group.
5-Methylenenorbornene: Another norbornene derivative with a different substituent.
5-Methylenebicyclo[2.2.1]hept-2-ene: Similar core structure but different functional groups.
Uniqueness
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where enhanced lipophilicity and stability are required.
Eigenschaften
CAS-Nummer |
80336-20-5 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-(decoxymethylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-12-19-15-18-14-16-10-11-17(18)13-16/h10-11,15-17H,2-9,12-14H2,1H3 |
InChI-Schlüssel |
OAITXFARMXXGLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC=C1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
